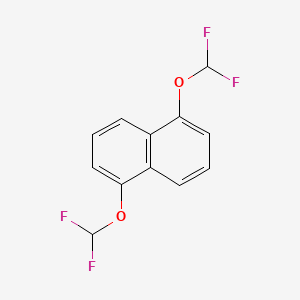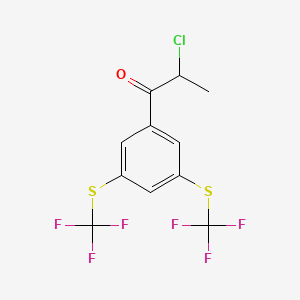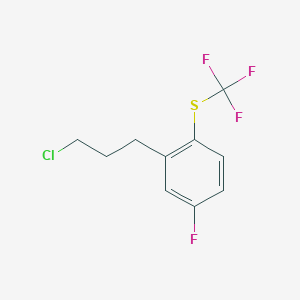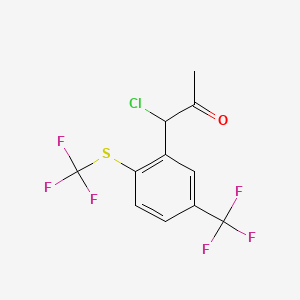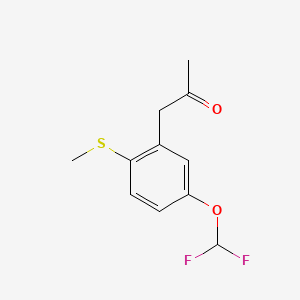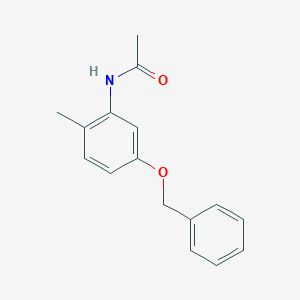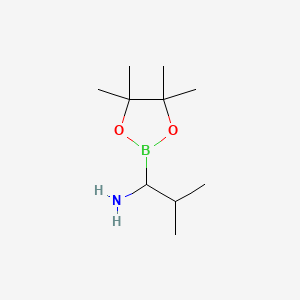
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the reaction of 2-methylpropan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as THF, dichloromethane, and toluene.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Major Products Formed
Aryl Boronates: Formed through coupling reactions with aryl halides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has several applications in scientific research:
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations . In biological systems, the compound’s mechanism may involve interactions with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific combination of a boron-containing dioxaborolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C10H22BNO2 |
|---|---|
Peso molecular |
199.10 g/mol |
Nombre IUPAC |
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H22BNO2/c1-7(2)8(12)11-13-9(3,4)10(5,6)14-11/h7-8H,12H2,1-6H3 |
Clave InChI |
MYYWOAUNNZWFSL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


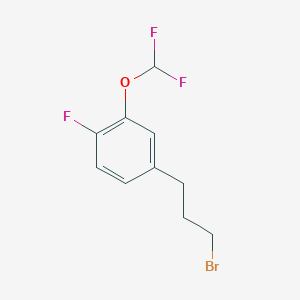
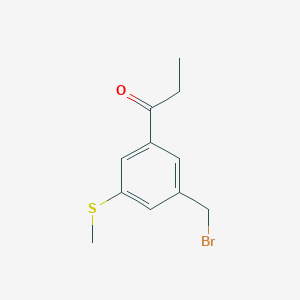
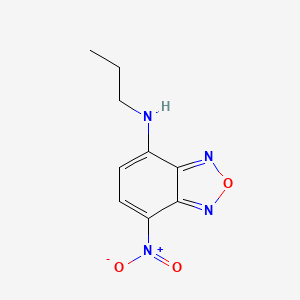
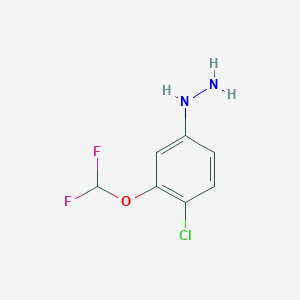
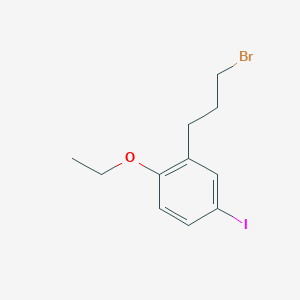
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)

